

# Melting Point of Fmoc-D-Asp(OtBu) Powder: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fmoc-d-asp-otbu*

Cat. No.: *B557725*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point of Fmoc-D-Asp(OtBu)-OH powder, a critical parameter for its use in solid-phase peptide synthesis (SPPS) and other applications in drug development. This document outlines the reported melting point ranges, details the experimental protocol for its determination, and situates the use of this reagent within the broader context of peptide synthesis.

## Physicochemical Properties of Fmoc-Asp(OtBu)-OH Isomers

Fmoc-D-Asp(OtBu)-OH, chemically known as N- $\alpha$ -(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid  $\beta$ -tert-butyl ester, is a chiral molecule. Consequently, its stereoisomer, Fmoc-L-Asp(OtBu)-OH, possesses distinct physical properties. A notable variance is observed in the reported melting points for these isomers, which can be a source of confusion. The data below summarizes the melting point ranges found in commercial and technical literature. It is crucial for researchers to be aware of the specific isomer they are using, as this will impact its physical handling and behavior in chemical reactions.

| Compound            | CAS Number  | Melting Point (°C)                                                  |
|---------------------|-------------|---------------------------------------------------------------------|
| Fmoc-D-Asp(OtBu)-OH | 112883-39-3 | 146-151                                                             |
| Fmoc-L-Asp(OtBu)-OH | 71989-14-5  | 147-151 <sup>[1]</sup> or 148-150<br>(decomposes) <sup>[2][3]</sup> |
| Fmoc-D-Asp-OtBu     | 134098-70-7 | 98-101                                                              |

Note: The significant difference in melting points reported by some suppliers (e.g., 98-101°C) might be attributable to different crystalline forms, impurities, or measurement conditions. Researchers should always refer to the certificate of analysis provided by the supplier for batch-specific data.

## Experimental Protocol: Melting Point Determination by the Capillary Method

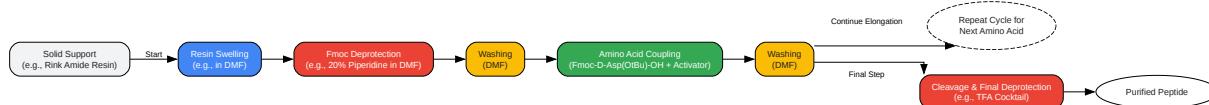
The melting point of Fmoc-D-Asp(OtBu)-OH powder is typically determined using the open capillary method, a standard technique in chemical analysis.

### Principle:

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure substance.

### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar device with a heated block and a viewing lens)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula


**Procedure:**

- **Sample Preparation:** A small amount of the Fmoc-D-Asp(OtBu)-OH powder is placed in a clean, dry mortar and gently ground into a fine, uniform powder. This ensures efficient and even heat transfer.
- **Capillary Tube Packing:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed end. A packed column of 2-3 mm in height is ideal.
- **Measurement:**
  - The packed capillary tube is inserted into the heating block of the melting point apparatus.
  - A rapid heating rate is initially used to approach the expected melting point.
  - When the temperature is about 15-20°C below the anticipated melting point, the heating rate is reduced to approximately 1-2°C per minute.
  - The sample is observed carefully through the magnifying lens.
  - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
  - The temperature at which the entire solid phase has transformed into a clear liquid is recorded as the completion of melting.
- **Reporting:** The melting point is reported as a range from the onset to the completion of melting. For pure Fmoc-D-Asp(OtBu)-OH, this range is typically narrow. A broad melting range may indicate the presence of impurities.

## Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Asp(OtBu)-OH is a crucial building block in Fmoc-based solid-phase peptide synthesis, a cornerstone technique in drug discovery and proteomics. The inclusion of D-amino acids like D-aspartic acid can enhance the proteolytic stability of synthetic peptides, a desirable trait for therapeutic candidates.

The workflow below illustrates the key stages of incorporating an Fmoc-protected amino acid, such as Fmoc-D-Asp(OtBu)-OH, into a growing peptide chain on a solid support.



[Click to download full resolution via product page](#)

### Fmoc Solid-Phase Peptide Synthesis Cycle

#### Workflow Description:

- Resin Swelling: The solid support (resin) is swollen in a suitable solvent like dimethylformamide (DMF) to make the reactive sites accessible.
- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a mild base, typically a solution of piperidine in DMF.
- Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.
- Amino Acid Coupling: The carboxyl group of the incoming Fmoc-D-Asp(OtBu)-OH is activated by a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amino group on the resin-bound peptide. The tert-butyl (OtBu) group protects the side-chain carboxyl function of the aspartic acid residue.
- Washing: Another washing step removes unreacted amino acid and coupling reagents.
- Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
- Cleavage and Final Deprotection: Once the peptide chain is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups (including the OtBu group on the

D-aspartic acid) are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). The final product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. FMOC-ASP-(OTBU)-OH CAS 71989-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. FMOC-ASP(OTBU)-OH | CAS#:71989-14-5 | Chemsric [chemsrc.com]
- 3. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- To cite this document: BenchChem. [Melting Point of Fmoc-D-Asp(OtBu) Powder: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b557725#melting-point-of-fmoc-d-asp-otbu-powder>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)